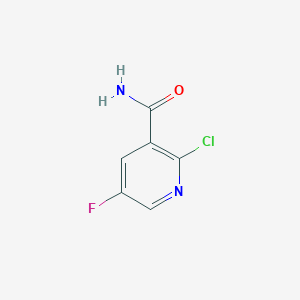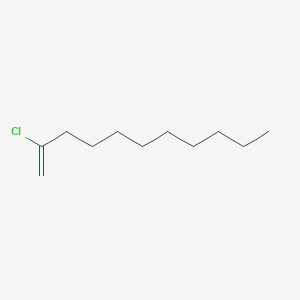
2-氯-5-氟烟酰胺
概述
描述
“2-Chloro-5-fluoronicotinamide” is a chemical compound with the molecular formula C6H4ClFN2O . It has a molecular weight of 174.56 .
Molecular Structure Analysis
The InChI code of “2-Chloro-5-fluoronicotinamide” is 1S/C6H4ClFN2O/c7-5-4 (6 (9)11)1-3 (8)2-10-5/h1-2H, (H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Chloro-5-fluoronicotinamide” is a solid compound . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
科学研究应用
抗菌和抗生物膜特性
2-氯-5-氟烟酰胺: 已被研究用于其对抗细菌感染和生物膜形成的潜力。 研究表明,烟酰胺的衍生物,包括这种化合物,对多种革兰氏阳性和革兰氏阴性细菌表现出有希望的抗菌活性 。这包括对金黄色葡萄球菌、粪肠球菌和大肠杆菌等菌株的有效性。该化合物抑制生物膜形成的能力使其成为医学涂层和感染控制领域进一步研究的宝贵候选者。
计算化学分析
该化合物的结构已通过计算分析,以了解其电子性质 。研究利用了 B3LYP/6–31+G(d,p) 水平计算等方法来对化合物进行硅片优化。这使研究人员能够预测反应性、稳定性和与生物靶标的相互作用,这对于药物设计和材料科学应用至关重要。
分子对接研究
2-氯-5-氟烟酰胺: 也用于分子对接研究,以识别针对各种细菌酶的潜在抑制剂候选者 。通过模拟该化合物如何与细菌蛋白的活性位点结合,该过程有助于发现新的抗菌剂,为作用机制和效力提供见解。
材料科学应用
由于其结构特性,2-氯-5-氟烟酰胺可用于材料科学,用于开发具有特定电子和光学特性的新材料 。其分子结构可能有助于创建具有所需导电性、柔韧性和耐久性的化合物。
化学合成中间体
该化合物作为更复杂分子合成的中间体 。其反应位点使其成为构建广泛化学实体的多功能构建模块,这些实体可用于医药、农药和有机材料。
光谱技术表征
2-氯-5-氟烟酰胺: 已使用各种光谱技术(如 IR、1H-NMR、13C-NMR 和 MS)进行表征 。这些技术提供了有关化合物结构和纯度的详细信息,这对于研究和工业环境中的质量控制至关重要。
安全和危害
属性
IUPAC Name |
2-chloro-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZSLCUROLAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504940 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75302-64-6 | |
| Record name | 2-Chloro-5-fluoropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)





